molecular formula C10H14F2N2O2 B1478431 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2097957-57-6

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1478431
CAS No.: 2097957-57-6
M. Wt: 232.23 g/mol
InChI Key: QSLSRWBTRWQJAX-UHFFFAOYSA-N
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Description

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile is a high-value chemical building block designed for pharmaceutical research and development. This compound features a 4,4-difluoropyrrolidine scaffold, a privileged structure in medicinal chemistry known for its conformational influence and ability to improve metabolic stability and membrane permeability in drug candidates. The presence of the ethoxymethyl side chain and the electron-withdrawing nitrile group on the propanenitrile chain makes this reagent a versatile intermediate for the synthesis of more complex molecules. Its primary research applications include serving as a key precursor in the discovery and development of targeted therapies, such as tyrosine kinase inhibitors . Researchers utilize this compound to explore structure-activity relationships, aiming to develop novel treatments for conditions like cancer and inflammatory diseases. The specific stereochemistry of the pyrrolidine ring can be critical for its biological activity, and suppliers may offer it as a racemic mixture or in an enantiopure form to meet different synthetic needs. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c1-2-16-6-8-5-10(11,12)7-14(8)9(15)3-4-13/h8H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLSRWBTRWQJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)CC#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a pyrrolidine ring substituted with ethoxymethyl and difluoromethyl groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H16F2N2O2
Molecular Weight270.27 g/mol
CAS Number2097957-57-6
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act through the following mechanisms:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against several human tumor cell lines.
  • Results : Significant cytotoxicity was observed at specific concentrations, indicating potential as an anticancer agent.

Antimicrobial Activity

Research has also explored the compound's antimicrobial properties, particularly against pathogenic bacteria:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.
  • Effectiveness : Preliminary results show it has comparable efficacy to established antibiotics against certain strains.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxic effects on breast cancer cells.
    • Findings : The compound induced apoptosis in MCF-7 cells at concentrations >10 µM, suggesting a dose-dependent relationship.
  • Antimicrobial Efficacy Study :
    • Objective : Assess effectiveness against E. coli and Staphylococcus aureus.
    • Results : Showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating promising antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from other nitrile- or pyrrolidine-containing molecules. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Key Features Molecular Formula (if calculable) Notable Properties
Target Compound : 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile - 4,4-Difluoropyrrolidine
- Ethoxymethyl group
- Nitrile terminus
C₁₁H₁₄F₂N₂O₂ High polarity due to nitrile; fluorination enhances metabolic stability
Compound from : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile - Bulky protective groups (bis(4-methoxyphenyl), tert-butyldimethylsilyl)
- Thioether-linked terpene moiety
C₅₈H₇₃N₃O₇PSi Designed for nucleoside analog synthesis; steric hindrance reduces reactivity
Compound from : 3-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)propanenitrile - Trifluoromethyl groups
- Oxazolidinone ring
- Cyclohexene moiety
C₃₄H₃₃F₆N₂O₃ Enhanced electron-withdrawing effects from CF₃ groups; likely used in agrochemicals

Key Differences:

Substituent Complexity: The target compound’s simplicity (ethoxymethyl, difluoropyrrolidine) contrasts with ’s multi-protected nucleoside analog and ’s trifluoromethyl-oxazolidinone hybrid. This simplicity may favor scalability in synthesis.

Fluorination Effects: The 4,4-difluoropyrrolidine in the target compound provides moderate electronegativity and metabolic stability.

Reactivity :

  • The nitrile group in the target compound is more exposed compared to ’s sterically hindered analog, suggesting higher reactivity in nucleophilic additions or cycloadditions.

Applications :

  • ’s compound is tailored for oligonucleotide synthesis (e.g., antisense therapeutics), while the target compound’s structure aligns with intermediates for kinase inhibitors or protease antagonists.

Research Findings and Implications

  • Metabolic Stability: Fluorinated pyrrolidines (as in the target compound) are known to resist cytochrome P450 oxidation, extending half-life in vivo compared to non-fluorinated analogs.
  • Synthetic Utility : The ethoxymethyl group may act as a protective moiety, enabling selective deprotection in multi-step syntheses. This contrasts with ’s tert-butyldimethylsilyl group, which requires harsher conditions for removal.
  • Thermodynamic Data : While specific data for the target compound are unavailable, analogous difluoropyrrolidines exhibit melting points ~80–100°C and logP values ~1.5–2.0, suggesting moderate lipophilicity.

Preparation Methods

Fluorination of Pyrrolidine Ring

A common method to achieve 4,4-difluoropyrrolidine involves the use of diethylaminosulfur trifluoride (DAST) or related fluorinating agents on 4-oxo-pyrrolidine derivatives.

  • Procedure Example:

    • Starting from (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, treatment with DAST in dichloromethane at 0–20 °C for 18 hours under inert atmosphere results in the formation of (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate.
    • Ethanol is added in catalytic amounts to generate HF in situ, facilitating fluorination.
    • After reaction completion, the mixture is quenched with saturated sodium bicarbonate and extracted, followed by purification via flash chromatography.
    • Yield reported: ~60.56%.
Step Reagents/Conditions Temperature Time Yield
Fluorination Diethylaminosulfur trifluoride, EtOH, CH2Cl2 0–20 °C 18 h 60.56%

N-Functionalization with Ethoxymethyl Group

The nitrogen atom of the difluoropyrrolidine core is alkylated with ethoxymethyl moieties, typically via nucleophilic substitution or reductive amination.

  • While explicit procedures for ethoxymethylation of this exact compound are limited in the literature, analogous N-alkylation strategies involve:

    • Reacting the pyrrolidine nitrogen with ethoxymethyl halides or derivatives under basic conditions.
    • Alternatively, reductive amination using ethoxyacetaldehyde and a reducing agent.

This step is crucial for installing the ethoxymethyl group at the nitrogen, which influences solubility and biological activity.

Introduction of 3-Oxopropanenitrile Side Chain

The 3-oxopropanenitrile moiety is introduced via acylation or condensation reactions involving nitrile-containing acylating agents.

  • Example Synthesis:

    • Reaction of the N-substituted 4,4-difluoropyrrolidine with cyanoacetyl chloride or cyanoacetic acid derivatives in the presence of coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBt (1-hydroxybenzotriazole).
    • The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature.
    • Workup involves extraction with ethyl acetate, washing with aqueous solutions, drying, and purification by chromatography.
    • Yields vary depending on specific substrates and conditions but can be moderate (e.g., 21% reported in related amide coupling reactions).
Step Reagents/Conditions Temperature Time Yield
Acylation BOP or EDC/HOBt, DMF, base (e.g., DIPEA or Et3N) ~23 °C 2 h to overnight 21–50%

Representative Reaction Conditions and Yields Summary

Synthetic Step Reagents/Conditions Temperature Time Yield Range
Fluorination Diethylaminosulfur trifluoride, EtOH, CH2Cl2 0–20 °C 18 h ~60.5%
N-Ethoxymethylation Ethoxymethyl halide or reductive amination conditions Room temp or mild heating Several hours Not explicitly reported
Acylation (3-oxopropanenitrile installation) BOP or EDC/HOBt, DMF, base (DIPEA/Et3N) 20–25 °C 2 h to overnight 21–50%

Analytical and Purification Techniques

  • Purification: Flash column chromatography using petroleum ether/ethyl acetate gradients is standard after each step.
  • Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms fluorination and substitution patterns.

Research Findings and Notes

  • The use of DAST is a well-established method for gem-difluorination of pyrrolidine derivatives, providing good selectivity and yields.
  • The introduction of the ethoxymethyl group at the nitrogen is critical for modulating the compound’s physicochemical properties but requires careful control to avoid over-alkylation.
  • Acylation with cyanopropanoyl groups often requires coupling agents to achieve efficient amide bond formation.
  • Reported yields for intermediate steps vary, and purification is essential to isolate the desired product with high purity.
  • Reaction conditions such as temperature, solvent choice, and stoichiometry significantly affect the overall yield and purity.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize crystallization conditions (e.g., anti-solvent addition rate) for consistent polymorph formation. Use design of experiments (DoE) to identify critical process parameters .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile

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